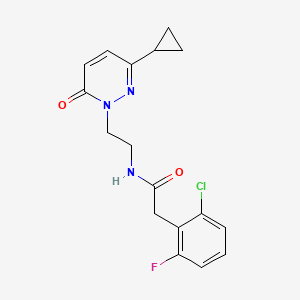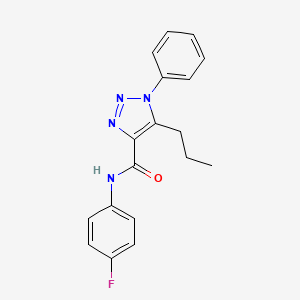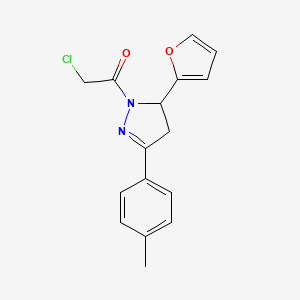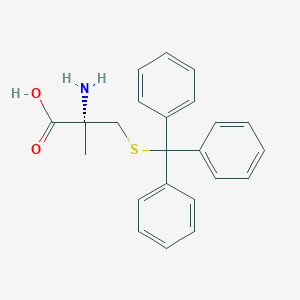![molecular formula C26H16ClFN2O B2877184 4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine CAS No. 899993-60-3](/img/structure/B2877184.png)
4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine is a useful research compound. Its molecular formula is C26H16ClFN2O and its molecular weight is 426.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
The chemical behavior and synthesis processes involving compounds with similar structures to 4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine have been extensively studied. For instance, the thermal and acid-catalyzed rearrangements of 5,6-dihydro-4H-1,2-oxazines highlight the potential for generating a variety of structurally related compounds through different chemical pathways, which can be useful in synthesizing novel compounds with potential applications in various fields of chemistry and pharmacology (Faragher & Gilchrist, 1979).
Antimicrobial and Antifungal Applications
Several studies have reported on the synthesis and evaluation of compounds for their antimicrobial and antifungal activities. For example, the development and pharmacological assessment of conformationally constrained butyrophenones demonstrate the importance of structural modifications in enhancing the biological activity of chemical compounds, including their potential use as antimicrobial and antifungal agents (Raviña et al., 2000). Similarly, diguanidino and "reversed" diamidino 2,5-diarylfurans have been synthesized and evaluated for their antimicrobial properties, revealing the significance of structural elements in determining their efficacy against various microorganisms (Stephens et al., 2001).
Pharmacological Profile
The exploration of the pharmacological profiles of novel compounds, such as YM348, a 5-HT2C receptor agonist, illustrates the potential therapeutic applications of furan derivatives in treating various conditions. The study demonstrates the high affinity and selectivity of YM348 for 5-HT2C receptors, highlighting its potential as a novel therapeutic agent (Kimura et al., 2004).
Binding Affinity and DNA Interaction
The interaction of 2,5-bis(4-guanylphenyl)furan with DNA has been studied, revealing insights into the structural origins of its enhanced DNA-binding affinity. Such studies are crucial for understanding the mechanisms of action of potential therapeutic agents and for designing drugs with improved efficacy and specificity (Laughton et al., 1995).
作用機序
Mode of Action
The mode of action of this compound is not well understood at this time. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. The presence of multiple aromatic rings in the compound suggests that it may interact with its targets through pi-stacking . The fluorine and chlorine atoms could form hydrogen bonds with its targets .
Pharmacokinetics
The presence of multiple aromatic rings and halogen atoms in the compound suggests that it may have good membrane permeability, which could potentially enhance its bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
生化学分析
Biochemical Properties
It is known that similar compounds have shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from covalent bonding to weaker intermolecular forces such as hydrogen bonding and van der Waals interactions .
Cellular Effects
It is known that similar compounds can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been observed to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been found to have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
特性
IUPAC Name |
4-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16ClFN2O/c27-21-15-19(11-12-22(21)28)24-13-14-25(31-24)20-16-23(17-7-3-1-4-8-17)29-30-26(20)18-9-5-2-6-10-18/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDGXGHTUFGPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C3=CC=C(O3)C4=CC(=C(C=C4)F)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(2-fluoro-4-methylphenyl)thiourea](/img/structure/B2877101.png)


![2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2877110.png)



![Methyl 2-((1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)carbamoyl)hydrazinecarboxylate](/img/structure/B2877115.png)

![1-(4-Methylphenyl)-2-[[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/no-structure.png)

![2,3-Dichloro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2877121.png)
![(3Z)-5-bromo-3-[3-(4-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2877123.png)
![N'-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2877124.png)
